molecular formula C14H9Cl2N3OS B11562983 3,4-dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

3,4-dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No.: B11562983
M. Wt: 338.2 g/mol
InChI Key: XYOULMFXTYXCIA-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound with the molecular formula C14H9Cl2N3OS. It is known for its unique structure, which includes a benzamide core substituted with dichloro and benzothiadiazolyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-methyl-2,1,3-benzothiadiazol-4-amine. This reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is unique due to the presence of the benzothiadiazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other dichlorobenzamide derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H9Cl2N3OS

Molecular Weight

338.2 g/mol

IUPAC Name

3,4-dichloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C14H9Cl2N3OS/c1-7-2-5-11-13(19-21-18-11)12(7)17-14(20)8-3-4-9(15)10(16)6-8/h2-6H,1H3,(H,17,20)

InChI Key

XYOULMFXTYXCIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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